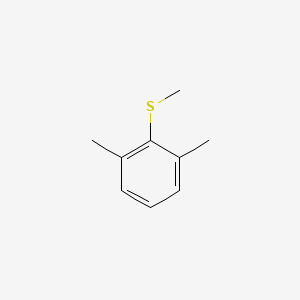

2,6-Dimethylthioanisole

Beschreibung

Contextualization within Aromatic Organosulfur Chemistry

Organosulfur compounds, integral to both biological systems and industrial processes, constitute a vast and diverse area of chemical study. wikipedia.orgbritannica.com Thioethers, a subclass of these compounds, are recognized for their presence in pharmaceuticals, agrochemicals, and materials science. chemrevlett.comtaylorandfrancis.com 2,6-Dimethylthioanisole, with its chemical formula C9H12S, fits within this class as an alkyl-aryl thioether. lookchem.com Its structure is analogous to the more common thioanisole (B89551) (C6H5SCH3), but with the addition of two methyl groups at the 2 and 6 positions of the phenyl ring. wikipedia.org This substitution pattern critically influences its electronic and steric properties, distinguishing it from its less substituted counterparts. The reactivity of aromatic organosulfur compounds is often dictated by the nature and position of substituents on the aromatic ring. taylorandfrancis.com

Historical Developments in Thioanisole-Related Synthetic Methodologies

The synthesis of thioanisoles and their derivatives has evolved over time, with numerous methods developed to forge the crucial carbon-sulfur bond. A traditional and straightforward approach involves the methylation of thiophenols. wikipedia.org For instance, thioanisole itself can be prepared by reacting thiophenol with a methylating agent in the presence of a base. chemicalbook.com

A process for producing thioanisole involves reacting phenyl mercaptan with methyl alcohol or dimethyl ether at high temperatures in the gaseous phase over a catalyst like alumina. google.com More contemporary methods have focused on improving efficiency, and utilizing a wider range of starting materials. This includes palladium-catalyzed coupling reactions, which have become a cornerstone of modern organic synthesis. For example, 2,3-disubstituted benzo[b]thiophenes can be synthesized from o-iodothioanisole and terminal acetylenes using a palladium catalyst. nih.gov The development of new sulfenylating agents, such as sulfinic esters, has also provided more stable and less odorous alternatives for creating thioether linkages. chemrevlett.com

The synthesis of 4-bromo-2,6-dimethylthioanisole, a derivative of this compound, has been documented through a multi-step process starting from 4-bromo-2,6-dimethylphenol. asianpubs.org This involves the protection of the thiol group as a methylthio group, highlighting a common strategy in organosulfur synthesis. asianpubs.org

Significance of Steric Hindrance in 2,6-Disubstituted Aromatic Thioethers

The defining structural feature of this compound is the steric hindrance created by the two methyl groups positioned ortho to the thioether functionality. This steric crowding has profound implications for the molecule's reactivity and conformational behavior. numberanalytics.com In electrophilic aromatic substitution reactions, the bulky ortho substituents can impede the approach of an electrophile, thereby influencing the regioselectivity of the reaction. numberanalytics.com

This steric effect is a well-documented phenomenon in aromatic chemistry. For instance, the rate of SN2 displacement reactions is highly sensitive to steric crowding at the reaction center. beilstein-journals.org In the context of 2,6-disubstituted aromatic compounds, the substituents can restrict rotation around the aryl-sulfur bond, which can be a rate-determining step in certain reactions. beilstein-journals.org The design of ligands for catalysis often leverages such steric effects. For example, 2,6-disubstituted pyridines have been used to control the coordination environment around a metal center in palladium-catalyzed reactions. acs.org The steric bulk in 2,6-disubstituted phenols has also been shown to influence their anesthetic properties. nih.gov

Contemporary Research Challenges and Future Perspectives

Current research involving this compound and related sterically hindered thioethers is focused on leveraging their unique properties for various applications. One area of interest is in the synthesis of complex molecules and materials. For example, this compound has been used in the preparation of cyclopalladated complexes, which have applications in catalysis. und.edu

A significant challenge in modern chemistry is the development of green and sustainable synthetic methods. researchgate.net This includes the use of less hazardous reagents and solvents, and the design of more efficient catalytic systems. Future research will likely focus on developing more environmentally benign routes to synthesize and utilize compounds like this compound. researchgate.netresearchgate.net The pursuit of high selectivity in chemical transformations remains a key objective. Understanding and controlling the steric and electronic effects in molecules like this compound will be crucial in designing new catalysts and reactions with improved outcomes. nih.gov The unique steric environment of this compound makes it a valuable tool for probing reaction mechanisms and developing new synthetic strategies.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H12S | lookchem.com |

| Molecular Weight | 152.26 g/mol | lookchem.com |

| Boiling Point | 201.9°C at 760 mmHg | lookchem.com |

| Density | 0.99 g/cm³ | lookchem.com |

| Flash Point | 74.9°C | lookchem.com |

| Refractive Index | 1.551 | lookchem.com |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVXUDPAZIIEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335475 | |

| Record name | 2,6-Dimethylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-79-5 | |

| Record name | 1,3-Dimethyl-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4163-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2,6 Dimethylthioanisole and Its Derivatives

Direct C-S Bond Formation Methodologies

The formation of the crucial carbon-sulfur (C-S) bond in aryl thioethers like 2,6-dimethylthioanisole can be achieved through several effective strategies, including classical and modern catalytic approaches.

Transition-metal catalysis is a cornerstone for the formation of C-S bonds, providing reliable and versatile routes to thioethers. eie.grresearchgate.net Palladium and copper are the most common metals employed for this transformation. thieme-connect.com These reactions typically involve the cross-coupling of an aryl halide or a related electrophile with a sulfur nucleophile. While traditional methods often required high temperatures, modern catalytic systems with specific ligands operate under milder conditions. thieme-connect.com

Thioesters have also emerged as valuable coupling partners in transition-metal-catalyzed reactions. sioc-journal.cn These compounds can undergo oxidative addition of the C(O)-S bond to a low-valent metal center, which can then participate in further transformations, including decarbonylative coupling to yield thioethers. sioc-journal.cn

Table 1: Examples of Transition-Metal-Catalyzed Thioether Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium-NHC Complex | Aryl Thioether & Aliphatic Thiol | Aryl Alkyl Thioether | thieme-connect.com |

| Copper(I) Salt / N-ligand | Aryl Halide & Thiol | Aryl Thioether | thieme-connect.com |

Note: This table represents general methodologies applicable to the synthesis of thioanisole (B89551) derivatives.

In a shift towards more sustainable chemical practices, visible-light-promoted C-S cross-coupling reactions have been developed that operate without transition metals. nih.gov These methods offer a mild and efficient alternative for synthesizing aryl thioethers. nih.govorganic-chemistry.org The reaction mechanism is proposed to involve the formation of an electron donor-acceptor (EDA) complex between an electron-rich thiolate anion and an electron-poor aryl halide. nih.gov This complex absorbs visible light, leading to an intermolecular charge transfer that generates a thiyl radical and an aryl radical anion. Subsequent radical coupling and quenching produce the desired C-S bond. nih.gov

This catalyst-free approach has been successfully applied to a broad scope of over 60 examples of thiols and aryl halides, demonstrating its utility in creating diverse aryl thioether building blocks. nih.gov Key requirements for this transformation include the presence of a base and the absence of oxygen, with white LED irradiation being essential. nih.gov The development of these methods is a significant step in photochemistry, providing access to complex molecules while avoiding the costs and potential toxicity associated with metal catalysts. researchgate.net

To circumvent the use of foul-smelling and air-sensitive thiols, stable and odorless thiol surrogates like xanthates have been employed. mdpi.comnih.gov Xanthates (ROCS₂K) are attractive, low-cost sulfurizing agents that can be used in both transition-metal-catalyzed and metal-free transformations. researchgate.net They react with aryl and alkyl halides to generate thioethers, often under mild, base-free conditions. mdpi.comnih.gov

Recent research has demonstrated a simple and effective method for synthesizing alkyl aryl thioethers using potassium xanthates as thiol-free reagents. mdpi.com This approach offers a broad substrate scope and good functional group tolerance. nih.gov The reaction is believed to proceed through a xanthate intermediate formed by the nucleophilic substitution of a halide with the xanthate salt. mdpi.com Visible-light has also been used to drive the S-arylation of xanthates with aryl halides. researchgate.net

Table 2: Synthesis of Thioethers using Xanthates

| Reaction Type | Sulfur Source | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | ROCS₂K | Alkyl Halides, Aryl Halides | Odorless, stable, low-cost, metal-free, base-free | mdpi.comnih.gov |

| Visible-light Driven S-arylation | EtOCS₂K | Aryl Halides | Metal-free photochemical approach | researchgate.net |

Visible-Light-Promoted and Metal-Free C-S Coupling Reactions

Functionalization at the Methyl and Aromatic Positions

Once the this compound scaffold is formed, it can be further diversified through reactions at the peripheral methyl groups or the aromatic ring.

Selective Halogenation: The aromatic ring of thioarenes can be selectively halogenated. However, these substrates are prone to oxidative side-reactions under common electrophilic halogenation conditions. rsc.org To address this, an environmentally benign, indole-catalyzed protocol for the electrophilic bromination of thioarenes has been developed. rsc.org This method is suitable for a wide range of substrates and avoids harsh conditions. Specifically, the reaction of this compound with N-Bromosuccinimide (NBS) using an indole (B1671886) catalyst provides 4-Bromo-2,6-dimethylthioanisole in high yield. rsc.org

Table 3: Selective Bromination of this compound

| Substrate | Reagent | Catalyst | Product | Yield | Reference |

|---|

Selective Alkylation: Functionalization of the methyl groups attached to the aromatic ring or the sulfur atom can also be achieved. While direct C-H alkylation of the ring's methyl groups is challenging, functionalization of the S-methyl group is more established. For instance, a direct alkylation of N,N-dialkyl benzamides with thioanisole has been developed under transition-metal-free conditions using LDA as a base. nih.gov This reaction proceeds via deprotonation of the methyl group on the sulfur atom, followed by nucleophilic acyl substitution, effectively creating α-sulfenylated ketones. nih.gov This demonstrates a pathway for functionalizing the S-methyl position of thioanisole derivatives.

The sulfur atom in this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are important synthetic intermediates. mdpi.com The oxidation of thioethers to sulfoxides is the most direct route, but overoxidation to the sulfone is a common side reaction that must be controlled. mdpi.comresearchgate.net

A variety of reagents and procedures are available for this transformation. organic-chemistry.org A "green" and highly selective method involves the use of hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, which yields sulfoxides with excellent purity and high yields (90-99%). mdpi.com The selectivity between the sulfoxide (B87167) and the sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org For example, using one equivalent of an oxidizing agent like H₂O₂ tends to favor the sulfoxide, while an excess will typically lead to the sulfone. organic-chemistry.orgwikipedia.org

Table 4: General Oxidation of Sulfides

| Product | Oxidant | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ | Glacial Acetic Acid, Room Temp. | Metal-free, highly selective, high yield | mdpi.com |

| Sulfoxide | tert-Butyl hydroperoxide | Methanesulfonic acid catalyst | Oxidative thiol-ene reaction | organic-chemistry.org |

| Sulfone | H₂O₂ (excess) | Various catalysts (e.g., Niobium carbide) | Complete oxidation of sulfide (B99878) | organic-chemistry.orgwikipedia.org |

C-H Bond Activation for Derivatization

Carbon-hydrogen (C-H) bond activation has become a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This approach involves the direct cleavage of a C-H bond and its subsequent transformation into a new carbon-carbon or carbon-heteroatom bond, often mediated by a transition metal catalyst. mt.com The primary advantage lies in reducing the number of synthetic steps and minimizing waste.

For thioanisole derivatives, palladium catalysis is a prominent strategy. The thioether moiety can act as a directing group, facilitating the activation of ortho-C-H bonds. However, in the case of this compound, the ortho positions are blocked by methyl groups, which directs functionalization to other sites or allows for different modes of reactivity. Research has shown that cyclopalladated complexes can be formed from this compound, indicating successful C-H activation. core.ac.uk These palladacycles are stable intermediates that can undergo further reactions to introduce new functional groups.

The derivatization of thioanisoles via C-H activation often employs palladium(II) catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂). core.ac.ukrsc.org More advanced catalytic systems may involve a Pd(II)/Pd(IV) redox cycle, which can offer complementary reactivity and selectivity compared to transformations occurring solely at a Pd(II) center. rsc.org Furthermore, modern techniques such as photoredox catalysis in conjunction with palladium can enable C-H arylation under mild, light-induced conditions. rsc.org

Table 1: Catalytic Systems for C-H Bond Activation and Derivatization

| Catalytic System | Catalyst/Precatalyst | Typical Reaction | Reference |

| Palladium Catalysis | Pd(OAc)₂ | C-H Arylation, Cyclometalation | core.ac.ukrsc.org |

| Palladium/Ligand System | Pd(PCy₃)₂ | C-H Arylation with Aryl Chlorides | rsc.org |

| High-Valent Palladium | Pd(II)/Pd(IV) Cycle | C-H Functionalization | rsc.org |

| Dual Catalysis | Ru(photoredox)/Pd | LED-Induced C-H Arylation | rsc.org |

Synthesis of Precursors and Intermediates (e.g., 4-Bromo-2,6-dimethylthioanisole)

The synthesis of this compound itself serves as a foundational step. A common and straightforward method involves the S-methylation of 2,6-dimethylthiophenol. This reaction is typically carried out by treating the thiophenol with a methylating agent, such as iodomethane, in the presence of a base like potassium carbonate in a suitable solvent like acetone. chemicalbook.com

The synthesis of functionalized intermediates, such as 4-bromo-2,6-dimethylthioanisole, is critical for further molecular elaboration, for instance, in cross-coupling reactions. While direct synthesis protocols for 4-bromo-2,6-dimethylthioanisole are not extensively detailed, its synthesis can be logically inferred from established reactions on analogous structures. The thioether group (-SMe) is an ortho-, para-directing group in electrophilic aromatic substitution. Given that the ortho-positions in this compound are sterically hindered by the methyl groups, electrophilic bromination is expected to occur selectively at the para-position. This strategy is well-documented for similarly substituted compounds like 2,6-dialkylanilines, which are brominated at the para-position in high yield. google.com The reaction would likely involve treating this compound with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent.

Table 2: General Synthesis of this compound and a Proposed Synthesis for its Bromo-derivative

| Target Compound | Precursor | Reagents and Conditions | Reaction Type | Reference |

| This compound | 2,6-Dimethylthiophenol | Iodomethane, Potassium Carbonate, Acetone, Reflux | S-methylation | chemicalbook.com |

| 4-Bromo-2,6-dimethylthioanisole | This compound | Bromine (Br₂) or N-Bromosuccinimide (NBS), Inert Solvent | Electrophilic Aromatic Substitution | google.com* |

*This synthesis is proposed based on analogous reactions.

Stereoselective Synthesis of Chiral Thioanisole Analogues

Introducing chirality into thioanisole structures is a key step toward applications in asymmetric catalysis and medicinal chemistry. The most common approach to creating a chiral thioanisole analogue is through the oxidation of the sulfur atom to form a chiral sulfoxide. The resulting methyl phenyl sulfoxide moiety is stereogenic at the sulfur center.

Modern stereoselective synthesis provides several powerful methods to achieve this transformation with high enantiomeric excess (ee). nih.gov These methods can be broadly categorized into two main strategies:

Enantioselective Oxidation: This involves the direct oxidation of the prochiral sulfide (this compound) using a chiral catalyst or reagent. Transition metal complexes, particularly those of ruthenium and iridium, have been shown to catalyze the enantioselective oxidation of sulfides with high efficiency. nih.gov

Diastereoselective Synthesis using Chiral Auxiliaries: This classic approach, known as the Andersen method, involves the reaction of a Grignard reagent with a chiral sulfinate ester. nih.gov A commonly used chiral auxiliary is (-)-menthol, which forms a diastereomeric mixture of sulfinates that can be separated. Subsequent reaction of the desired diastereomer with an organometallic reagent, such as a methyl Grignard reagent, yields the chiral sulfoxide. nih.gov

These strategies allow for the preparation of thioanisole analogues in enantiopure or enantiomerically enriched forms, which are valuable for advanced applications. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Thioanisole Sulfoxide Analogues

| Strategy | Method | Key Reagents/Auxiliaries | Outcome | Reference |

| Enantioselective Oxidation | Catalytic Asymmetric Oxidation | Chiral Ru(II) or Ir(III) complexes, Oxidant (e.g., m-CPBA) | Enantiomerically enriched sulfoxide | nih.gov |

| Diastereoselective Synthesis | Andersen Method (Chiral Auxiliary) | (-)-Menthyl p-toluenesulfinate, Methylmagnesium bromide | Diastereomer separation followed by substitution to yield enantiopure sulfoxide | nih.gov |

Elucidation of Reactivity and Reaction Mechanisms

Mechanistic Pathways of Thioether Oxidation

The oxidation of the thioether group in 2,6-dimethylthioanisole can proceed through various mechanistic pathways, including enzymatic, photocatalytic, and radical-mediated processes. These pathways are crucial for understanding the metabolic fate of such compounds and for developing synthetic methodologies.

Enzymatic S-Oxygenation Mechanisms (e.g., Cytochrome P-450)

Cytochrome P450 (P450 or CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of compounds, including xenobiotics and endogenous molecules like steroids. wikipedia.orgmdpi.com These enzymes typically catalyze oxidation reactions by inserting one atom of molecular oxygen into a substrate, while the other is reduced to water. nih.govnih.gov

The catalytic cycle of P450 enzymes is a well-established process. wikipedia.orgnih.gov It begins with the binding of the substrate to the ferric (Fe³⁺) resting state of the enzyme. nih.gov This is followed by a one-electron reduction of the heme iron, typically by a partner protein, to the ferrous (Fe²⁺) state, which then allows for the binding of molecular oxygen. wikipedia.orgnih.gov A second electron transfer reduces the Fe²⁺-O₂ complex to a ferric-peroxo species. nih.gov Protonation of this species leads to the cleavage of the O-O bond and the formation of a highly reactive iron(IV)-oxo species, often referred to as Compound I. frontiersin.org This potent oxidizing agent is responsible for the oxidation of the substrate. frontiersin.org In the case of this compound, this would involve the S-oxygenation of the thioether to form the corresponding sulfoxide (B87167).

While the general mechanism is widely accepted for many P450-catalyzed reactions, variations can occur. For instance, some complex steroid oxidations catalyzed by P450s have been shown to proceed through a ferric peroxide anion (Fe³⁺O₂⁻) intermediate instead of the canonical Compound I. mdpi.com The specific mechanism for the S-oxygenation of a particular substrate like this compound would depend on the specific P450 isozyme involved and the electronic properties of the substrate.

Photocatalytic Oxidation Mechanisms with Advanced Materials (e.g., Covalent Organic Frameworks, TiO₂)

Photocatalytic oxidation offers a green and sustainable alternative for thioether oxidation. Advanced materials like covalent organic frameworks (COFs) and titanium dioxide (TiO₂) have emerged as effective photocatalysts for these transformations. rsc.orgacs.orgnih.gov

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with well-defined structures and high surface areas, making them promising candidates for photocatalysis. magtech.com.cnsioc-journal.cn Their photocatalytic activity can be tuned by incorporating photoactive units into their framework or by creating highly conjugated structures. nih.gov The mechanism of COF-mediated photocatalysis generally involves the absorption of light to generate electron-hole pairs. nih.gov These charge carriers can then participate in redox reactions. For the oxidation of thioethers, the photogenerated holes can directly oxidize the sulfur atom, or they can react with water or oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide (B77818) anion radicals (•O₂⁻), which in turn oxidize the thioether. mdpi.com For instance, some COFs have been shown to generate singlet oxygen (¹O₂) as the primary reactive species in the photodegradation of certain substrates. mdpi.com Hybrid materials, such as those combining COFs with TiO₂, can exhibit enhanced photocatalytic activity due to improved charge transfer between the two components. nih.gov

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst for various organic transformations, including the oxidation of thioanisoles. rsc.orgresearchgate.net When irradiated with light of sufficient energy, TiO₂ generates electron-hole pairs. The photogenerated holes on the TiO₂ surface are strong oxidizing agents and can directly oxidize the thioether. Alternatively, they can react with adsorbed water or hydroxide (B78521) ions to produce hydroxyl radicals, which are highly reactive and can readily oxidize the thioether to the corresponding sulfoxide. researchgate.net The efficiency and selectivity of the reaction can be influenced by factors such as the crystalline phase of TiO₂ (anatase or rutile), the solvent, and the presence of additives. researchgate.netscienceopen.com For example, the use of a base has been shown to enhance the visible-light-induced electron excitation from the substrate to TiO₂. researchgate.net While TiO₂ is effective, it can sometimes lead to over-oxidation or C-S bond cleavage due to its high activity. acs.org

| Photocatalyst | Mechanism Highlights | Reactive Species | Ref. |

| Covalent Organic Frameworks (COFs) | Light absorption creates electron-hole pairs. Can be tuned by incorporating photoactive units. | Holes, •OH, •O₂⁻, ¹O₂ | nih.govmdpi.com |

| **Titanium Dioxide (TiO₂) ** | UV or visible light irradiation generates electron-hole pairs. | Holes, •OH | acs.orgresearchgate.net |

Radical-Mediated Oxidation Processes

Radical-mediated reactions provide another avenue for the oxidation of thioethers. Thiyl radicals, which are key intermediates in these processes, can be generated through various methods, including the use of enzymes or photochemical initiation. rsc.orgnih.gov For instance, oxidases and peroxidases can generate radicals through redox mechanisms, which can then initiate polymerization or other radical-mediated transformations. nih.gov

In the context of small molecules, radical initiators like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) have been successfully employed for the oxidation of sulfur-containing compounds. researchgate.net TEMPO-mediated oxidations can be performed electrochemically, offering a controlled and environmentally friendly method. researchgate.net Another approach involves the use of advanced oxidation processes (AOPs) that generate highly reactive radicals such as hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻). nih.gov These radicals can effectively oxidize a wide range of organic compounds, including pharmaceuticals in wastewater. nih.gov The reaction kinetics in these systems can be complex, often involving multiple radical species. nih.gov

Nucleophilic and Electrophilic Reactions at the Sulfur Center

The sulfur atom in this compound, being a thioether, exhibits characteristic nucleophilic and electrophilic properties.

Nucleophilicity: The sulfur atom in thioethers is significantly more nucleophilic than the oxygen atom in ethers. msu.edulibretexts.org This enhanced nucleophilicity allows sulfides to readily react with electrophiles. For example, sulfides can react with alkyl halides in Sₙ2 reactions to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org This reactivity is a general characteristic of sulfur compounds, including thiols and their conjugate bases, thiolates, which are also excellent nucleophiles. libretexts.org The nucleophilicity of the sulfur center in this compound would allow it to participate in similar reactions, for example, with alkylating or acylating agents.

Electrophilicity: While the sulfur in a thioether is primarily nucleophilic, it can become electrophilic upon oxidation. For instance, sulfoxides, which can be formed from the oxidation of this compound, have an electrophilic sulfur atom. msu.edu This electrophilicity is enhanced by the partial positive charge on the sulfur atom. msu.edu Furthermore, sulfonyl compounds, which represent a higher oxidation state of sulfur, are also subject to nucleophilic attack at the sulfur center. d-nb.infonih.gov The substitution at a tetracoordinate sulfur center, such as in arenesulfonyl chlorides, has been extensively studied and is generally discussed in terms of a concerted Sₙ2-type displacement or a stepwise addition-elimination mechanism. nih.gov Bimolecular electrophilic substitution at a stereogenic phosphorus center, a related heteroatom, has been shown to proceed with retention of configuration. mdpi.com

Aromatic Ring Reactivity: Substitution and Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. libretexts.orguoanbar.edu.iq The reactivity and regioselectivity of these substitutions are governed by the nature of the substituents already present on the ring.

The methyl (-CH₃) and methylthio (-SCH₃) groups are both considered activating groups, meaning they increase the electron density of the benzene (B151609) ring and make it more susceptible to attack by electrophiles. studymind.co.uk Activating groups generally direct incoming electrophiles to the ortho and para positions. In the case of this compound, the two methyl groups are at positions 2 and 6. This steric hindrance from the two ortho methyl groups would likely influence the position of further substitution. For instance, nitration of 2,6-dichloroacetanilide, a sterically hindered compound, gives predominantly the 3-nitro derivative. researchgate.net Similarly, electrophilic substitution on this compound would be expected to favor the less sterically hindered positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com The specific conditions required for these reactions depend on the reactivity of the aromatic substrate and the strength of the electrophile. For example, highly activated rings can undergo halogenation even without a Lewis acid catalyst. uoanbar.edu.iq

While electrophilic substitution is the most common reaction for aromatic rings, nucleophilic aromatic substitution (NAS) can also occur, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.org Given that the substituents on this compound are electron-donating, nucleophilic aromatic substitution is less likely to occur unless the ring is further functionalized with potent electron-withdrawing groups.

Investigations of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH). wikipedia.org KIEs are particularly pronounced when a bond to the isotope is broken in the rate-determining step of the reaction (primary KIE). core.ac.uk For example, replacing hydrogen with deuterium (B1214612) can lead to a significant primary KIE, with kH/kD values typically ranging from 2 to 7. core.ac.uk

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orglibretexts.org Although smaller than primary KIEs, SKIEs can still provide valuable mechanistic insights. wikipedia.org For instance, SKIEs have been used to distinguish between Sₙ1 and Sₙ2 reaction mechanisms. wikipedia.org

In the context of reactions involving this compound, KIE studies could be employed to investigate the transition state structures of various transformations. For example, in the oxidation of the thioether, a deuterium KIE at the methyl groups of the thioanisole (B89551) could reveal information about hyperconjugation in the transition state. libretexts.org Similarly, in electrophilic aromatic substitution reactions, a KIE could help determine the rate-determining step, which is often the formation of the sigma complex. uoanbar.edu.iq For bimolecular nucleophilic substitution (Sₙ2) reactions, deuterium KIEs are typically slightly "inverse" (kH/kD < 1), whereas E2 elimination reactions show large "normal" KIEs. mdpi.com Computational studies have also been used to analyze KIEs and their temperature dependence in Sₙ2 reactions. mdpi.com

| KIE Type | Description | Typical kH/kD Value | Mechanistic Insight | Ref. |

| Primary KIE | Isotopic substitution at a bond that is broken in the rate-determining step. | 2 - 7 | Confirms bond breaking in the transition state. | core.ac.uk |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking. | Often close to 1 | Provides information about changes in hybridization or hyperconjugation at the transition state. | wikipedia.orglibretexts.org |

| Inverse KIE | The heavier isotope reacts faster (kL/kH < 1). | < 1 | Can indicate a stiffening of vibrational modes in the transition state compared to the reactant. | mdpi.com |

2,6 Dimethylthioanisole in Catalysis and Ligand Design

Design and Synthesis of 2,6-Dimethylthioanisole-Derived Ligands

The strategic placement of the methyl and thiomethyl groups on the benzene (B151609) ring of this compound makes it an ideal scaffold for creating ligands with tailored steric and electronic characteristics.

Cyclopalladated complexes (CPCs) are organopalladium compounds formed through an intramolecular C-H bond activation, resulting in a stable metallacycle. This compound readily undergoes cyclopalladation to form dimeric C,S cyclopalladated complexes. researchgate.netlookchem.com This process typically involves the reaction of this compound with a palladium(II) salt, such as palladium(II) acetate (B1210297), leading to the formation of a five-membered ring where the palladium is bonded to both a carbon atom of one of the methyl groups and the sulfur atom of the thioether. und.educore.ac.uk These resulting dichloro-bridged dimeric complexes serve as stable precursors for a variety of further chemical modifications. researchgate.net

For instance, the reaction of the dimeric CPC derived from this compound with potassium diphenylphosphide (KPPh2) has been investigated. researchgate.net These reactions can lead to the formation of new SP-ligands (sulfur-phosphorus) or phosphine (B1218219) oxides, depending on the reaction conditions and stoichiometry. researchgate.netresearchgate.net

The versatility of this compound-derived CPCs allows for their conversion into ligands with different donor groups, particularly phosphines. Phosphine ligands are crucial in catalysis due to the tunability of their electronic and steric properties. sigmaaldrich.com The reaction of the this compound CPC with reagents like KPPh2 can cleave the dimeric bridge and introduce a diphenylphosphino group, yielding a novel SP-ligand where a phosphine is appended to the original thioanisole (B89551) framework. researchgate.netund.edu

The synthesis of these modified ligands can be controlled. For example, using a large excess of KPPh2 (e.g., 4.5 equivalents) can lead to the formation of the desired SP-ligand in moderate yields (20–51%), while using a smaller amount (e.g., 1 equivalent) may result in different products like µ-chloro-µ-diphenylphosphido-CPCs. researchgate.netund.edu This demonstrates the ability to selectively synthesize different types of phosphine-containing derivatives from the initial cyclopalladated complex.

The design of effective ligands hinges on the ability to fine-tune their steric and electronic properties to optimize catalytic activity and selectivity. sigmaaldrich.comnih.govresearchgate.net The this compound framework offers distinct advantages in this regard.

Steric Effects : The two methyl groups ortho to the thioether group provide significant steric bulk around the sulfur donor atom. researchgate.net This steric hindrance can influence the coordination geometry of the metal center, affect the rate and selectivity of catalytic reactions, and stabilize reactive intermediates. researchgate.netnii.ac.jp In the design of catalysts, this inherent bulk can be further modified by introducing other sterically demanding groups, such as different phosphine moieties. researchgate.net

Electronic Effects : The thioether group is an electron-donating group, which influences the electron density at the metal center in its complexes. The electronic properties of the ligand can be further modulated by introducing electron-donating or electron-wthdrawing substituents on the aromatic ring or on the appended donor groups (like phosphines). nii.ac.jp For example, replacing a phenyl group on a phosphine with a more electron-rich ferrocenyl group can significantly alter the ligand's donor properties. nii.ac.jp This ability to tune electronic parameters is critical for controlling the reactivity of the catalyst in processes like oxidative addition and reductive elimination in cross-coupling cycles. nih.govresearchgate.net

The interplay between these steric and electronic factors allows for the rational design of ligands derived from this compound for specific catalytic applications. nih.gov

Derivatives with Modified Phosphine or Other Donor Groups

Applications of this compound-Based Catalysts

Ligands and complexes derived from this compound have shown promise as catalysts in several key organic reactions.

Palladium catalysts are workhorses for carbon-carbon bond formation, and ligands play a pivotal role in their efficacy. nih.gov Catalytic systems derived from this compound have been explored in this context.

Cross-Coupling Reactions : The Suzuki-Miyaura cross-coupling, a powerful method for creating C-C bonds, heavily relies on palladium catalysts with specialized ligands. researchgate.net The development of electron-rich and sterically hindered phosphine ligands, a category that can include derivatives of this compound, has been instrumental in improving the scope and efficiency of these reactions. nih.gov While specific data on this compound-based catalysts in large-scale Suzuki reactions is emerging, the structural motifs are consistent with those found in highly active catalysts. mdpi.com

Annulation Reactions : Annulation reactions, which involve the formation of a new ring onto a substrate, are fundamental in synthesis. wikipedia.org For example, the Robinson annulation creates a six-membered ring through a tandem Michael addition and aldol (B89426) condensation. wikipedia.org Palladium-catalyzed annulation reactions, such as the [3+2] annulation of vinylethylene carbonates, are used to construct complex heterocyclic structures like tetrahydrofurans. zjut.edu.cn The performance of the palladium catalyst in these intricate transformations is highly dependent on the ligand's structure, which controls stereoselectivity and efficiency. zjut.edu.cn Cobalt-catalyzed annulation reactions have also been developed for synthesizing complex fused heterocyclic systems. nih.gov

The data below summarizes the yields of various products obtained using catalytic systems that rely on principles of ligand design similar to those derived from this compound.

Table 1: Examples of C-C Bond Forming Reactions and Product Yields

| Reaction Type | Reactants | Catalyst System | Product Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromides + Arylboronic Acids | Pd Complex with [N,O] Ligand | Good to Excellent |

| [3+2] Annulation | Vinylethylene Carbonate + Cyclic N-sulfonyl imine | Pd(0) with Chiral Ligand | High |

| Cobalt-catalyzed Annulation | Aryl Thioamide + Alkyne | Cp*Co(III) | 26-80% |

Catalytic selective oxidation is a critical process for converting hydrocarbons into more valuable functionalized molecules. nih.gov The choice of catalyst and oxidant is key to achieving high selectivity and avoiding over-oxidation.

Systems involving iodine and dimethyl sulfoxide (B87167) (I2/DMSO) have emerged as a versatile and environmentally friendly option for various oxidative transformations, often serving as an alternative to metal catalysts. nih.govmdpi.com This system can facilitate the formation of C-C, C-O, C-S, and C-N bonds through oxidative processes. nih.gov For example, the I2/DMSO system can be used for the Kornblum oxidation of halides to aldehydes, which can then participate in subsequent cyclization reactions to form heterocycles like quinoxalines. nih.govmdpi.com

While direct catalytic use of this compound in these specific oxidation reactions is not extensively documented, related sulfur-containing compounds and principles are relevant. For instance, the oxidation of sulfides is a well-known transformation, and the electronic environment of the sulfur atom, as influenced by the dimethyl-substituted ring in this compound, would affect its reactivity in such processes. Furthermore, metal-catalyzed oxidative cleavage reactions, for example using tungsten-based catalysts with hydrogen peroxide, are employed for breaking C-C bonds in molecules like fatty acid derivatives to produce dicarboxylic acids. mdpi.com

Ligand Role in Stabilizing Metal Nanoparticles

The stabilization of metal nanoparticles is a critical aspect of nanotechnology, preventing aggregation and maintaining the unique properties of the nanoparticles. This is typically achieved by capping the nanoparticle surface with ligand molecules. These ligands can provide stability through electrostatic repulsion, steric hindrance, or a combination of both. Common stabilizing agents include polymers, surfactants, and small organic molecules with functional groups that can coordinate to the metal surface, such as thiols, amines, and carboxylates.

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the use of this compound as a primary ligand for the stabilization of metal nanoparticles. Research in this area tends to focus on ligands with stronger binding affinities or specific functionalities tailored for nanoparticle synthesis and application. While thioether groups, such as the one present in this compound, can coordinate to metal surfaces, the literature predominantly features studies on alkanethiols or thioether-functionalized polymers for nanoparticle stabilization. Therefore, no detailed research findings or data tables on the role of this compound in this specific application can be presented.

Comparisons with Other Ancillary Ligands in Organometallic Catalysis

Ancillary ligands play a pivotal role in homogeneous catalysis, modulating the steric and electronic properties of the metal center to control catalytic activity, selectivity, and stability. The performance of a catalyst is often highly dependent on the choice of these ligands. Key classes of ancillary ligands include phosphines, N-heterocyclic carbenes (NHCs), and various heteroatomic ligands.

Specific, detailed comparative studies that quantitatively evaluate the performance of this compound against other common ancillary ligands in organometallic catalysis are not extensively documented. However, some research mentions this compound in the context of ligand screening. For instance, it has been considered as an alternative to phosphine ligands in certain catalytic systems. core.ac.uk

The rationale for exploring thioether-based ligands like this compound often stems from their different electronic and steric profiles compared to traditional phosphines. Phosphines are strong σ-donors and their steric bulk is highly tunable, which has made them ubiquitous in catalysis. tcichemicals.com N-heterocyclic carbenes are even stronger σ-donors than phosphines and form very stable bonds with metal centers. mdpi.comnih.gov Thioethers are generally considered weaker σ-donors than phosphines. This difference in electronic properties can influence every step of a catalytic cycle, from oxidative addition to reductive elimination.

Without direct comparative studies, a quantitative data table cannot be generated. A qualitative comparison based on general electronic properties is provided below.

Table 1: Qualitative Comparison of Ligand Properties

| Ligand Class | Typical σ-Donating Strength | Typical Metal-Ligand Bond Strength |

| N-Heterocyclic Carbenes (NHCs) | Strong | Very Strong |

| Alkylphosphines | Strong | Strong |

| Arylphosphines | Moderate to Strong | Moderate to Strong |

| Thioethers (e.g., this compound) | Weak to Moderate | Weak to Moderate |

This table represents general trends and the properties of a specific ligand can vary.

Mechanistic Studies of Catalytic Cycles Involving this compound Ligands

Mechanistic studies are crucial for understanding how a catalyst functions and for designing improved catalytic systems. A typical catalytic cycle in cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The ancillary ligand influences the rate and efficiency of each of these steps.

Specific, in-depth mechanistic studies detailing a complete catalytic cycle involving a this compound ligand are not available in the reviewed literature. However, the formation of cyclopalladated complexes from this compound provides insight into a key mechanistic step: C-H bond activation. core.ac.uk The formation of a palladacycle is a type of cyclometalation where the ligand coordinates to the metal center through its heteroatom (sulfur, in this case), and a C-H bond on the ligand's aryl ring is activated to form a metal-carbon bond, creating a stable cyclic structure.

This C-H activation step is the initial and often rate-determining step in many catalytic cycles that functionalize C-H bonds. The ability of this compound to undergo cyclopalladation suggests its potential use in such catalytic reactions. The general mechanism for the cyclopalladation of a thioanisole derivative is depicted as a fundamental step, though a full catalytic cycle utilizing this complex for a specific reaction is not detailed in the available literature.

A Plausible Mechanistic Step: Cyclopalladation

A plausible initial step in a catalytic cycle involving this compound and a palladium(II) precatalyst like palladium(II) acetate would be the coordination of the sulfur atom to the palladium center, followed by the intramolecular activation of an ortho-C-H bond of the aromatic ring to form a five-membered palladacycle. This process is a concerted metalation-deprotonation pathway. The stability and reactivity of this cyclopalladated intermediate would then dictate the subsequent steps of a larger catalytic cycle.

Due to the lack of comprehensive studies, a detailed data table on the kinetics or intermediates of a full catalytic cycle cannot be provided.

Advanced Spectroscopic and Computational Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 2,6-dimethylthioanisole in solution. weebly.com It provides detailed information about the chemical environment of individual atoms.

While one-dimensional (1D) NMR provides fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. weebly.comipb.pt Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these complexities. weebly.comlibretexts.org

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the aromatic protons on the benzene (B151609) ring, as well as correlations involving the methyl protons.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. ipb.pt This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This technique can definitively link the thiomethyl protons to the C2 carbon of the aromatic ring and the aromatic methyl protons to the C1 and C6 carbons.

These multi-dimensional techniques collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound. ipb.pt

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. preprints.orgemory.edu In solids, the restricted molecular motion leads to broad spectral lines, which can be narrowed using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP). preprints.orgemory.edu

For a compound like this compound, ssNMR could be used to:

Study polymorphism, where different crystalline forms of the same compound can exhibit distinct NMR spectra. brynmawr.edu

Characterize the compound within a solid matrix, such as when it is part of a polymer blend or adsorbed onto a surface.

Investigate molecular dynamics in the solid state, such as the rotation of the methyl groups. brynmawr.edu

For example, ¹³C CPMAS NMR spectra can reveal information about the number of crystallographically independent molecules in the unit cell. brynmawr.edu

NMR spectroscopy is a powerful tool for studying the interactions between a small molecule (ligand), such as this compound, and a larger macromolecule, like a protein or enzyme. nih.govnih.gov These studies are crucial in drug discovery and understanding biological processes. nih.gov

Several NMR techniques are employed to study ligand binding:

Chemical Shift Perturbation (CSP): Upon binding to a protein, the chemical shifts of the ligand's protons can change significantly. biorxiv.org By monitoring these changes, one can identify which parts of the ligand are involved in the interaction.

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of a ligand are in close proximity to a protein. glycopedia.eu The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand. The resulting difference spectrum shows only the signals of the binding ligand protons. glycopedia.eu

Nuclear Overhauser Effect (NOE): NOE-based experiments, like tr-NOESY, can provide information about the conformation of the ligand when it is bound to the protein. glycopedia.eu

These methods can determine the binding affinity, identify the binding site on the protein, and elucidate the three-dimensional structure of the protein-ligand complex. nih.govnih.gov

Solid-State NMR for Bulk and Solid-State Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. scienceedge.com These techniques are highly effective for identifying functional groups and providing a molecular "fingerprint." libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the methyl groups, typically in the 2800-3200 cm⁻¹ region. libretexts.org

C=C stretching within the aromatic ring, usually found in the 1400-1600 cm⁻¹ region.

C-S stretching , which is generally weak and appears in the 600-800 cm⁻¹ range.

Fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. scienceedge.comhoriba.com A Raman spectrum provides information about molecular vibrations, similar to IR spectroscopy. horiba.com For this compound, Raman spectroscopy would also reveal characteristic peaks for C-C, C-H, and C-S vibrations, which can aid in structural confirmation. scienceedge.com The technique is particularly useful for studying samples in aqueous solutions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pearson.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. pearson.com

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Fragmentation of the molecular ion can lead to characteristic daughter ions. For instance, cleavage of the C-S bond could result in fragments corresponding to the thiomethyl group and the dimethylphenyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.comhilarispublisher.com This precision allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound (C₉H₁₂S), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. uni.lu This is a critical step in the unambiguous identification of the compound, especially when distinguishing it from isomers or other compounds with the same nominal mass. bioanalysis-zone.com HRMS is also invaluable in metabolomics and environmental analysis for identifying unknown compounds in complex mixtures. nih.govmdpi.com

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 153.07326 |

| [M+Na]⁺ | 175.05520 |

| [M-H]⁻ | 151.05870 |

| [M+NH₄]⁺ | 170.09980 |

| [M+K]⁺ | 191.02914 |

| [M]⁺ | 152.06543 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com The technique involves diffracting a beam of X-rays off a single crystal of the compound. anton-paar.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. wikipedia.org

For this compound, a successful X-ray crystallographic analysis would provide:

The exact bond lengths and bond angles within the molecule.

The conformation of the molecule in the solid state, including the orientation of the thiomethyl group relative to the aromatic ring.

Information about intermolecular interactions, such as van der Waals forces, that govern how the molecules pack together in the crystal lattice.

While the search results indicate that X-ray crystallography has been used to confirm the structures of cyclopalladated complexes derived from this compound, a specific crystal structure of the parent compound itself was not found in the provided results. und.educore.ac.uk However, this technique remains the definitive method for establishing the solid-state structure of a molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgrsc.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring. vscht.cz The presence of the thioether and methyl substituents influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The electronic spectrum of this compound is expected to show characteristic absorption bands in the UV region. The thioether group, acting as an auxochrome, can cause a bathochromic (red) shift of the π → π* transitions of the benzene ring due to the interaction of sulfur's lone pair electrons with the aromatic π-system. vscht.cz However, the two methyl groups in the ortho positions can induce steric hindrance, potentially affecting the planarity of the molecule and thus influencing the extent of conjugation and the resulting UV-Vis spectrum.

Table 1: Predicted Electronic Transitions for a Generic Substituted Thioanisole (B89551) (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 280 | 0.15 |

| HOMO-1 -> LUMO | 255 | 0.08 |

| HOMO -> LUMO+1 | 230 | 0.45 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Advanced Electron Microscopy Techniques (e.g., Electron Energy-Loss Spectroscopy for related materials)

Advanced electron microscopy techniques, while more commonly applied to solid-state materials and polymers, can offer unique insights into the elemental composition and electronic structure of materials containing organic molecules. nih.govmdpi.com Electron Energy-Loss Spectroscopy (EELS), when coupled with a Transmission Electron Microscope (TEM), measures the energy lost by electrons as they pass through a sample, providing information about elemental composition, bonding, and electronic states.

For materials related to this compound, such as organosulfur compounds adsorbed on surfaces or incorporated into larger structures, EELS could be a valuable characterization tool. For example, EELS has been used to study adsorbed thiophenol on platinum electrodes, providing information about the orientation and bonding of the molecule to the surface. acs.org In the context of materials science, EELS is used to characterize the nanostructure of carbonaceous materials, distinguishing between sp2 and sp3 hybridized carbon, which could be relevant if this compound were used as a precursor or additive in such materials.

The application of EELS directly to isolated this compound molecules is not a standard technique. However, for related systems, such as self-assembled monolayers or polymer composites containing this or similar aromatic sulfur compounds, EELS could provide spatially resolved chemical information that is difficult to obtain with other methods. For instance, TEM has been used to visualize the morphology of self-assembled structures of cyclodextrin (B1172386) derivatives with thioanisole derivatives. rsc.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. These methods complement experimental data and can often predict properties that are difficult or impossible to measure directly.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the electronic structure and reactivity of organic molecules. nih.govnih.gov DFT methods, such as those using the B3LYP functional, have proven effective in optimizing molecular geometries and predicting vibrational spectra for substituted pyrimidines and other aromatic systems. nih.gov For thioanisole derivatives, DFT calculations have been successfully employed to study their stable conformations and electronic properties. acs.org

These calculations can provide valuable information about this compound, including:

Optimized molecular geometry: Determining bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and electronic transitions.

Reactivity descriptors: Predicting parameters like ionization potential, electron affinity, and chemical hardness, which offer insights into the molecule's reactivity. nih.gov

Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties. warwick.ac.uk Studies on related systems demonstrate that these methods can provide reliable data on reaction energetics and mechanisms.

Table 2: Calculated Electronic Properties for Thioanisole using DFT (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 0.5 eV |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, where rotation around the C-S bond can lead to different conformations, MD simulations can be used to explore the conformational landscape and determine the relative populations of different conformers. rsc.org

By simulating the motion of atoms based on a force field, MD can provide insights into:

Conformational preferences: Identifying the most stable conformations and the energy barriers between them.

Intermolecular interactions: Simulating the behavior of this compound in different solvent environments and its interactions with other molecules.

Thermodynamic properties: Calculating properties like free energy and entropy associated with different conformational states.

MD simulations have been successfully applied to study the conformational dynamics of various organic molecules, including peptides and polymers, providing a detailed picture of their flexibility and interactions. frontiersin.orgethz.ch

Computational methods are increasingly used to predict and interpret spectroscopic data, providing a crucial link between molecular structure and experimental spectra. nih.govgithub.ionmrdb.orgchemaxon.com

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts with high accuracy. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers. For 2,6-Dimethylaniline, a structurally similar compound, predicted 13C NMR spectra are available in databases. hmdb.ca

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental IR and Raman spectra. nih.gov

UV-Vis Spectroscopy: As mentioned in section 5.5, TD-DFT calculations can predict the electronic absorption spectra of molecules, helping to understand the nature of the observed electronic transitions. joaquinbarroso.comnih.gov

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and calculate activation energies, providing a detailed understanding of the reaction pathway. rsc.orgrsc.orgnih.gov

For thioanisole and its derivatives, theoretical studies have been instrumental in elucidating the mechanisms of various reactions, particularly oxidation reactions. rsc.orgresearchgate.net For example, DFT calculations have been used to distinguish between single-step oxygen atom transfer and multi-step electron transfer mechanisms in the sulfoxidation of thioanisoles by metal-oxo complexes. rsc.orgnih.gov These studies often involve a Hammett analysis, where the effect of substituents on the reaction rate is correlated with their electronic properties, and computational methods can provide a theoretical basis for these correlations.

Similarly, computational methods can be used to explore potential catalytic pathways for reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand the role of the catalyst in lowering the activation energy and to design more efficient catalytic systems.

Environmental Behavior and Biotransformation Research

Environmental Fate and Persistence Studies

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. researchgate.net The persistence of aromatic thioethers like thioanisole (B89551) is influenced by factors such as microbial activity, sunlight, and the chemical's own properties. tuftonboronh.gov

Data for thioanisole indicates that it is not readily biodegradable, with one study observing only 6% degradation over a 28-day period under OECD Test Guideline 301B. This suggests a degree of persistence in the environment. The tendency of a substance to accumulate in the fatty tissues of organisms, known as bioaccumulation, can be estimated using the octanol-water partition coefficient (log P). For thioanisole, the log P is 2.9, which suggests that significant bioaccumulation is not expected.

Organosulfur compounds are known constituents of industrial waste, such as those from petroleum extraction, and their fate in the environment is a subject of study. oup.com Their persistence and transport are influenced by their solubility and sorption characteristics in soil and sediment. scbt.com

Table 1: Environmental Persistence Data for Thioanisole

| Parameter | Value | Method/Source | Conclusion |

| Biodegradability | 6% after 28 days | OECD Test Guideline 301B | Not readily biodegradable |

| Log P (n-octanol/water) | 2.9 | OECD Test Guideline 117 | Bioaccumulation is not expected |

This table presents data for thioanisole as a proxy for 2,6-Dimethylthioanisole.

Degradation Pathways of Aromatic Methyl Thioethers in Environmental Systems

The degradation of aromatic compounds in the environment can occur through various biotic and abiotic pathways. For aromatic methyl thioethers, these pathways primarily involve oxidation of the sulfur atom and cleavage of the aromatic ring.

Aerobic Degradation: Under aerobic conditions, the initial attack on aromatic compounds by bacteria is typically catalyzed by oxygenase enzymes. unesp.brfrontiersin.org

Dioxygenases introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. This is then rearomatized by a dehydrogenase to a diol intermediate (like catechol). frontiersin.org

Monooxygenases can also initiate degradation through hydroxylation. unesp.br

The resulting diol intermediate undergoes ring cleavage, which can occur via ortho- or meta-cleavage pathways, breaking down the aromatic structure into aliphatic compounds that can enter central metabolic cycles. unesp.brfrontiersin.org

Anaerobic Degradation: In the absence of oxygen, microorganisms employ different strategies. The degradation of aromatic compounds often begins with their transformation into coenzyme A (CoA) thioesters. nih.gov This is followed by a reduction of the aromatic ring and subsequent hydrolytic cleavage, which does not require molecular oxygen. unesp.brnih.gov

Sulfoxidation: A key degradation pathway for thioethers is the oxidation of the sulfur atom. For thioanisole, this leads to the formation of methyl phenyl sulfoxide (B87167) and, upon further oxidation, methyl phenyl sulfone. wikipedia.org This transformation can be mediated by various enzymes and chemical processes in the environment. researchgate.netresearchgate.net

Photodegradation: Sunlight can also contribute to the degradation of organosulfur compounds in the environment. researchgate.net Photodegradation pathways can involve the triplet excited states of the molecule and singlet oxygen. ethz.ch

Table 2: General Degradation Reactions for Aromatic Thioethers

| Reaction Type | Description | Key Intermediates/Products | Conditions |

| Aerobic Ring Hydroxylation | Initial attack on the aromatic ring by oxygenases. | cis-Dihydrodiols, Catechols | Aerobic |

| Aromatic Ring Cleavage | Breaking of the aromatic ring by dioxygenases. | Muconic acids, Semialdehydes | Aerobic |

| Sulfoxidation | Oxidation of the sulfur atom. | Sulfoxides, Sulfones | Aerobic/Abiotic |

| Anaerobic Ring Reduction | Saturation of the aromatic ring under anoxic conditions. | Cyclohexane derivatives | Anaerobic |

| Photodegradation | Breakdown induced by sunlight. | Various photo-oxidation products | Presence of light |

Biotransformation by Microorganisms and Enzymes

Biotransformation is the process by which living organisms or their enzymes modify the chemical structure of a compound. inflibnet.ac.inmedcraveonline.com This process is crucial for detoxifying pollutants and is harnessed in various biotechnological applications. slideshare.net Microbial biotransformation offers a highly specific and efficient means of altering complex molecules under mild conditions. inflibnet.ac.in

Several microorganisms have been identified that can degrade or transform thioanisole. The bacterium Brevibacillus borstelensis GIGAN1 has been shown to be highly effective in the bio-deodorization of gaseous thioanisole. nih.gov Another example is Rhodococcus rhodochrous, which can perform an oxidative biotransformation of thioanisole to produce (S)-thioanisole sulfoxide, a chiral sulfoxide of interest in chemical synthesis. researchgate.net

The enzymatic basis for these transformations is also an active area of research.

Dioxygenases: Naphthalene dioxygenase (NDO), a well-studied enzyme from Pseudomonas species, is capable of catalyzing the sulfoxidation of thioanisole. researchgate.net

Peroxidases: Chloroperoxidase (CPO) can be used in electroenzymatic systems for the selective oxidation of thioanisole to its sulfoxide. rsc.org

Artificial Metalloenzymes: Synthetic enzymes designed to mimic natural ones have also demonstrated high catalytic activity for thioanisole oxidation. researchgate.net

Table 3: Examples of Microbial and Enzymatic Biotransformation of Thioanisole

| Organism/Enzyme | Type of Transformation | Product(s) | Reference |

| Brevibacillus borstelensis GIGAN1 | Biodegradation | Complete removal (deodorization) | nih.gov |

| Rhodococcus rhodochrous IEGM 66 | Asymmetric Sulfoxidation | (S)-Thioanisole sulfoxide | researchgate.net |

| Naphthalene Dioxygenase (NDO) | Sulfoxidation | Methyl phenyl sulfoxide | researchgate.net |

| Chloroperoxidase (CPO) | Electroenzymatic Oxidation | Methyl phenyl sulfoxide | rsc.org |

| Artificial Metalloenzyme (Fe-MC6*a) | H₂O₂-mediated Oxidation | Methyl phenyl sulfoxide, Methyl phenyl sulfone | researchgate.net |

This table summarizes biotransformation data for thioanisole as a proxy for this compound.

Assessment of Environmental Impact and Green Chemistry Approaches

Environmental Impact: Organosulfur compounds can have varied impacts on the environment. Thioanisole and related mercaptans are reported to have moderate to high toxicity towards aquatic organisms. scbt.com Studies on representative classes of organosulfur compounds have shown that aromatic sulfides can be inhibitory to microbial metabolism under anaerobic conditions, which could affect natural attenuation processes in contaminated sites. oup.com The presence of diverse organosulfur compounds in industrial effluents, such as produced water from oil and gas operations, necessitates an understanding of their environmental fate and effects. Conversely, the removal of organosulfur compounds from fuels like diesel is a key strategy to reduce harmful emissions and meet environmental regulations. acs.org

Green Chemistry Approaches: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of thioethers, a key green chemistry goal is to move away from the use of volatile and malodorous thiols. mdpi.com Recent advancements in this area include:

Thiol-Free Reagents: Using stable and odorless reagents like xanthates as a source of sulfur. mdpi.com

Aqueous Synthesis: Performing reactions in water, a green solvent, often with the aid of catalysts like copper sulfate (B86663), which avoids the need for toxic organic solvents. researchgate.netsioc-journal.cn

Catalytic Systems: Developing efficient and recyclable catalysts, such as magnetically retrievable nanocatalysts, for C-S cross-coupling reactions. nih.gov

Cascade Reactions: Designing one-pot processes, such as the "cascade O–S ER/AAROP" method, which allows for the synthesis of poly(hydroxyl thioether) directly from epoxides in water under mild conditions. rsc.org

Table 4: Selected Green Chemistry Strategies for Thioether Synthesis

| Strategy | Key Features | Advantages |

| Xanthates as Thiol Surrogates | Odorless, stable, low-cost sulfur source. | Avoids use of volatile, malodorous thiols. mdpi.com |

| Cu-Catalyzed Coupling in Water | Uses water as a solvent and a simple copper catalyst. | Environmentally benign, avoids toxic ligands and solvents. researchgate.net |

| Water-Promoted Synthesis | Reaction proceeds at room temperature in water without a base. | Mild conditions, high efficiency, green solvent. sioc-journal.cn |

| Cascade O–S ER/AAROP | Combines oxygen-sulfur exchange with polymerization in water. | Efficiently produces high molecular weight polythioethers under mild conditions. rsc.org |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten